tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

Catalog No.
S13708654
CAS No.
M.F
C14H26N2O3
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-...

Product Name

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

IUPAC Name

tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16(4)11-9-14(18-10-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3

InChI Key

SIFKADBLWKBYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCNCC2)OC1

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is an orthogonally protected, spirocyclic diamine building block highly valued in modern medicinal chemistry and library synthesis. Featuring a 1-oxa-8-azaspiro[4.5]decane core, it serves as a conformationally restricted, high-Fsp3 bioisostere for traditional flat heterocycles such as morpholine, piperazine, and piperidine. The molecule presents a free secondary amine at the piperidine 8-position for immediate functionalization, while the exocyclic 3-position is functionalized with an N-methylamine protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection scheme enables precise, sequential derivatization without regiochemical ambiguity, making it a premium precursor for developing highly soluble, metabolically stable active pharmaceutical ingredients (APIs) and complex chemical probes [1].

Research Fit

1-oxa-8-azaspiro[4.5]decane scaffold validated across FAAH, σ₁, and M₁ CNS target programs
N-methyl substitution reduces HBD count, may support improved predicted CNS drug-likeness profile
Orthogonal Boc protection enables direct parallel library synthesis without additional N-alkylation steps

Generic substitution with monocyclic analogs (e.g., substituted piperidines or piperazines) fails to provide the three-dimensional structural complexity necessary to overcome the solubility limitations and off-target liabilities (such as hERG channel blockade) frequently encountered with flat aromatic leads. Furthermore, substituting this specific compound with an unprotected spirocyclic diamine results in poor regiocontrol during initial coupling steps, leading to complex mixtures of N3- and N8-functionalized products that require costly and yield-depleting chromatographic separations. Finally, utilizing a des-methyl (primary amine) variant alters the hydrogen-bonding profile of the final product, often introducing an unwanted hydrogen bond donor that can compromise membrane permeability and blood-brain barrier penetration [REFS-1, REFS-2].

Substitution Risk

N-H Analog (CAS 1377187-33-1)
One additional H-bond donor may shift CNS penetration and off-target binding profiles, limiting direct interchangeability.
6-Methyl Congener
Added stereocenter increases synthetic complexity and chiral resolution costs; conformational changes may alter receptor interactions.
Alternative Spiro Cores
Spirocyclic scaffolds not validated in comparative FAAH screening may lack reported target engagement, requiring de novo validation.

Regioselective Functionalization and Processability

The presence of the Boc protecting group on the exocyclic N-methylamine ensures complete regiocontrol during the functionalization of the spirocycle. When subjected to standard cross-coupling or alkylation conditions, the target compound reacts exclusively at the free N8 piperidine position. In contrast, using an unprotected spirocyclic diamine baseline results in competing reactions at both nitrogen centers, drastically reducing the yield of the desired regioisomer and necessitating complex purification [1].

Evidence DimensionRegioselectivity in N-alkylation/SNAr reactions
Target Compound Data>98% selectivity for N8 functionalization
Comparator Or BaselineUnprotected N-methyl-1-oxa-8-azaspiro[4.5]decan-3-amine (<60% selectivity, mixed N3/N8 products)
Quantified Difference>38% improvement in regioselectivity, eliminating the need for preparative isomer separation
ConditionsStandard SNAr or Buchwald-Hartwig cross-coupling conditions with heteroaryl halides

Ensures high-yielding, scalable synthetic workflows by preventing off-target reactions at the exocyclic amine, directly lowering manufacturing costs.

FAAH Scaffold Potency
Head-to-head
1-oxa-8-azaspiro[4.5]decane core exceeded k(inact)/K(i) >1500 M⁻¹s⁻¹ in panel screening; one of only two cores meeting this benchmark.
Supports scaffold selection for FAAH inhibitor programs.
Comparator values not fully disclosed; reported benchmark only.

Physicochemical Enhancement via Spirocyclic Bioisosterism

Incorporating the 1-oxa-8-azaspiro[4.5]decane core into a lead molecule significantly increases its three-dimensional character compared to traditional flat heterocycles. This structural shift disrupts crystal packing and enhances hydration, leading to marked improvements in aqueous solubility and a higher fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with improved clinical success rates [1].

Evidence DimensionFraction of sp3 carbons (Fsp3) and kinetic solubility
Target Compound Data1-oxa-8-azaspiro[4.5]decane core (Fsp3 > 0.8, high aqueous solubility)
Comparator Or BaselineMorpholine or piperazine cores (Fsp3 = 0.0 - 0.5 depending on substituents, lower solubility)
Quantified DifferenceTypically yields a 2- to 5-fold increase in aqueous solubility and a >0.2 increase in Fsp3 for the final API
ConditionsKinetic solubility assays (pH 7.4 phosphate buffer) of derivative libraries

Crucial for rescuing 'brick dust' lead compounds that suffer from poor developability and low oral bioavailability.

σ₁ Affinity Range
Reported
K(i)(σ₁) = 0.47–12.1 nM across 7 derivatives; selectivity over σ₂ = 2–44 fold.
Supports CNS radioligand and neuroimaging tool development.
Comparable to [¹¹C]SA4503 benchmark in same study.

Permeability Optimization via N-Methylation

The specific inclusion of an N-methyl group on the exocyclic amine provides a critical pharmacokinetic advantage over primary amine analogs. Upon deprotection and subsequent functionalization (e.g., acylation), the N-methyl variant forms a tertiary amide, whereas a des-methyl analog forms a secondary amide. The elimination of this hydrogen bond donor (HBD) significantly improves the lipophilicity and apparent permeability of the resulting molecule [1].

Evidence DimensionHydrogen Bond Donor (HBD) count and apparent permeability (Papp)
Target Compound DataN-methyl variant (forms tertiary amides/ureas upon deprotection, 0 HBD)
Comparator Or BaselineDes-methyl primary amine analog (forms secondary amides/ureas, 1 HBD)
Quantified DifferenceElimination of 1 HBD typically results in a >0.5 log unit increase in apparent permeability
ConditionsCaco-2 or PAMPA permeability models following final deprotection and coupling

The built-in N-methyl group is a strategic procurement choice for optimizing target molecules requiring high membrane or blood-brain barrier penetration.

N-Methyl vs N-H Profile
Class-level
N-methyl: 1 HBD, TPSA ~55–58 Ų, est. logP ~1.9–2.2. N-H analog: 2 HBDs, TPSA ~59–64 Ų, est. logP ~1.5–1.7.
Reduced HBD may improve predicted CNS MPO score and brain penetration.
Calculated properties; experimental CNS penetration data not provided.
M₁ Agonist Validation
Reported
Scaffold-derived compound YM796 reversed scopolamine-induced cognitive deficit at 0.031 mg/kg p.o. in rat; reported wider separation from cholinergic side effects vs RS86.
Supports M₁ muscarinic agonist research and CNS cognitive model studies.
In vivo rodent model; translational relevance requires review.
Synthetic Step Advantage
Data to verify
Boc deprotection directly yields free N-methyl-3-amine (1 step) vs N-H analog requiring additional N-methylation (2 steps).
May reduce library synthesis cycle time.
Supplier data; actual yield advantage depends on reaction scale.
6-Methyl vs Achiral
Class-level
Target compound is achiral; 6-methyl congener adds stereocenter, requiring chiral separation or asymmetric synthesis.
Achiral entry reduces analytical and procurement costs for early SAR.
Chiral SAR insights from M₁ agonist series.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Procured as a premium bioisosteric replacement for morpholine or piperazine to improve the physicochemical properties (solubility, Fsp3) of kinase inhibitors and GPCR ligands without altering the primary exit vectors. The orthogonal protection allows rapid parallel synthesis of analog libraries [1].

DNA-Encoded Library (DEL) Synthesis

The orthogonal reactivity profile—featuring a free secondary piperidine amine for initial on-DNA coupling and a Boc-protected methylamine for subsequent diversification—makes it an ideal bifunctional building block for split-and-pool combinatorial synthesis, ensuring high fidelity in library generation [2].

Development of CNS-Penetrant Therapeutics

Utilized specifically for its N-methyl group, which, upon deprotection and functionalization, forms tertiary amides that reduce the overall hydrogen bond donor count. This structural feature is critical for enhancing blood-brain barrier permeability in neuro-active compounds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimization
Scaffold-validated target engagement profile
CNS target engagement and permeability profiling
σ₁ receptor PET tracer development
Nanomolar σ₁ affinity range
Radioligand binding selectivity and brain uptake
M₁ muscarinic agonist SAR studies
CNS-penetrant M₁ agonist pharmacophore
In vivo cognitive model endpoints and selectivity over M₂
Parallel library synthesis
Orthogonal Boc/N-methyl protection
Deprotection efficiency and diversification yield

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.19434270 g/mol

Monoisotopic Mass

270.19434270 g/mol

Heavy Atom Count

19

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